2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE
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Overview
Description
2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE is a chemical compound with the molecular formula C15H10N4OS and a molecular weight of 294.3311 g/mol . This compound is characterized by the presence of an amino group, a sulfanyl group, and two cyano groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE involves several steps. One common synthetic route includes the reaction of 2-oxo-2-phenylethyl bromide with 2-amino-3,5-pyridinedicarbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE can be compared with similar compounds such as:
2-Amino-3,5-dicyanopyridine: Lacks the sulfanyl and phenylethyl groups, resulting in different chemical properties and reactivity.
2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-methylpyridine: Contains a methyl group at the 4-position, which can influence its chemical behavior and biological activity.
Properties
Molecular Formula |
C15H10N4OS |
---|---|
Molecular Weight |
294.3g/mol |
IUPAC Name |
2-amino-6-phenacylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H10N4OS/c16-7-11-6-12(8-17)15(19-14(11)18)21-9-13(20)10-4-2-1-3-5-10/h1-6H,9H2,(H2,18,19) |
InChI Key |
DIVBITBSAUEWLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Origin of Product |
United States |
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